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Compound of Interest

Compound Name: Perfluoro-2-methyl-2-pentene

Cat. No.: B072772

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Perfluoro-2-
methyl-2-pentene (CAS No. 1584-03-8), a perfluorinated alkene of significant interest in
various chemical applications. This document compiles available spectroscopic information,
including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (:3C
and 1°F), and Mass Spectrometry (MS), presenting the data in a clear and accessible format.
Detailed experimental protocols are provided to aid in the replication and validation of these
findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Perfluoro-2-methyl-2-pentene.

Infrared (IR) Spectroscopy

No guantitative peak list data was available in the searched resources. The following are
characteristic absorption regions for perfluoroalkenes:

Frequency Range (cm™?) Assignment
1700 - 1750 C=C stretch (perfluoroalkene)
1100 - 1350 C-F stretching vibrations
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Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Spectral Data

Data extracted from spectral images available on PubChem.

Chemical Shift (8) ppm Assignment
~150-160 =C(F)-
~120-130 (CF3)2C=
~115-125 CF»-
~95-105 -CF3 (on C4)
~55-65 -CF3 (on C2)

19F NMR Spectral Data

Data extracted from spectral images available on PubChem.

Chemical Shift (6) ppm Assignment Multiplicity
~-20 -CF= Multiplet
~-60 -CFs (on C2) Multiplet
~-80 -CFs (on C4) Triplet
~-115 -CF2- Multiplet

Mass Spectrometry (MS)

Data obtained from the NIST WebBook.[1]
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miz Relative Intensity (%) Proposed Fragment
69 100 [CFs]*

93 15 [C2F3]*

131 45 [C3Fs]*

181 95 [CaF7]*

231 30 [CsFe]*

281 80 M - FJ*

300 5 [M]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of Perfluoro-2-methyl-2-pentene to
identify characteristic functional groups.

Methodology:

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a
deuterated triglycine sulfate (DTGS) detector.

o Sample Preparation: As Perfluoro-2-methyl-2-pentene is a volatile liquid, a gas cell or a
sealed liquid cell with infrared-transparent windows (e.g., NaCl or KBr) is required.

o Gas Cell Method: A small amount of the liquid is injected into an evacuated gas cell and
allowed to vaporize.

o Sealed Liquid Cell Method: A thin film of the neat liquid is placed between two salt plates,
which are then sealed in a demountable cell holder.

o Data Acquisition:
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o A background spectrum of the empty cell (or the cell filled with a suitable solvent if used) is
recorded.

o The sample spectrum is then recorded over the range of 4000-400 cm~1.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain 13C and °F NMR spectra to elucidate the carbon framework and the
environment of the fluorine atoms.

Methodology:

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe tunable to 13C and *°F frequencies.

e Sample Preparation:

o Approximately 5-10 mg of Perfluoro-2-methyl-2-pentene is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs or acetone-ds) in a standard 5 mm NMR tube.

o A small amount of a reference standard (e.g., tetramethylsilane for 13C, CFCIs for 1°F) may
be added.

o Data Acquisition for 13C NMR:
o A standard proton-decoupled pulse sequence is used.

o The spectral width is set to cover the expected range of chemical shifts (approx. 0-200
ppm).

o A sufficient number of scans (e.g., 1024 or more) are acquired to achieve an adequate
signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
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» Data Acquisition for 1°F NMR:

o A standard single-pulse experiment is performed. Proton decoupling can be applied to
simplify the spectrum.

o The spectral width is set to accommodate the wide chemical shift range of fluorine (e.g.,
+50 to -250 ppm).

o Fewer scans (e.g., 64-256) are typically needed due to the high sensitivity of the 1°F
nucleus. A relaxation delay of 2-5 seconds is used.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Perfluoro-2-
methyl-2-pentene.

Methodology:

e Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an
electron ionization (EIl) source.

o Sample Preparation: A dilute solution of Perfluoro-2-methyl-2-pentene is prepared in a
volatile solvent (e.g., dichloromethane or perfluorohexane).

e GC Conditions:

[¢]

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

[¢]

Injection: A small volume (e.g., 1 yL) of the sample is injected in split mode.

[e]

Oven Program: The temperature program is optimized to ensure good separation from any
impurities. A typical program might start at 40°C, hold for 2 minutes, and then ramp at
10°C/min to 150°C.

[¢]

Carrier Gas: Helium at a constant flow rate.
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e MS Conditions:
o lonization: Electron lonization (El) at 70 eV.
o Mass Range: Scanned from m/z 40 to 400.
o lon Source Temperature: Maintained at approximately 230°C.

+ Data Analysis: The mass spectrum corresponding to the GC peak of Perfluoro-2-methyl-2-
pentene is analyzed to identify the molecular ion and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Perfluoro-2-methyl-2-pentene.

Data Processing & Interpretation
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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